molecular formula C14H23ClN6O5 B12357363 [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B12357363
M. Wt: 390.82 g/mol
InChI Key: QVVXYIGEGXLKDM-WUWPOBJPSA-N
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Description

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves multiple steps One common method includes the protection of functional groups, followed by the formation of the purine base and subsequent attachment of the hydroxypropyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The purine base can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction of the imino group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, it is studied for its potential role in cellular processes and as a probe for understanding enzyme functions. Its ability to interact with nucleic acids makes it a valuable tool in genetic research.

Medicine

In medicine, [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride is investigated for its potential therapeutic applications, including antiviral and anticancer properties. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, its interaction with nucleic acids can disrupt DNA and RNA synthesis, leading to antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar purine base structure.

    Ganciclovir: Another antiviral agent with structural similarities to the compound .

    Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

The uniqueness of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its ability to interact with both enzymes and nucleic acids makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C14H23ClN6O5

Molecular Weight

390.82 g/mol

IUPAC Name

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-10,21H,3-4,6,15H2,1-2H3,(H2,16,19,22);1H/t8?,9-,10?;/m0./s1

InChI Key

QVVXYIGEGXLKDM-WUWPOBJPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Origin of Product

United States

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